2-(1-Hydroxyethyl) Promazine-d4
Description
Contextualizing Promazine (B1679182) and its Metabolites in Biochemical Investigations
Promazine is a phenothiazine (B1677639) derivative that has been used in veterinary medicine as a tranquilizer. researchgate.net Its metabolism in the body is extensive, leading to a variety of metabolites through processes such as hydroxylation, sulfoxidation, and N-demethylation. sigmaaldrich.com One of the key metabolites is 2-(1-hydroxyethyl)promazine, which can be further metabolized to its sulfoxide (B87167), 2-(1-hydroxyethyl)promazine sulfoxide (HEPS). researchgate.netnih.gov In some species, like the horse, 2-(1-hydroxyethyl)promazine and its sulfoxide are significant metabolites found in urine and plasma, making them important biomarkers for detecting promazine or its parent compound, acepromazine (B1664959), administration. researchgate.netnih.govuq.edu.au The accurate measurement of these metabolites is crucial in pharmacokinetic studies and for forensic purposes, such as in equine drug testing. nih.gov
The Foundational Role of Isotopic Labeling in Quantitative Metabolite Research
Quantitative analysis of metabolites in biological fluids using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) can be challenging due to matrix effects, where other components in the sample can interfere with the ionization of the target analyte, leading to inaccurate measurements. researchgate.net To overcome this, stable isotope-labeled internal standards are employed. researchgate.net These are versions of the analyte where one or more atoms have been replaced with a heavier isotope, such as deuterium (B1214612) (²H) for hydrogen (¹H).
Deuterated standards are ideal internal standards because they have nearly identical chemical and physical properties to their non-labeled counterparts. nih.gov This means they behave similarly during sample preparation, extraction, and chromatographic separation. However, because of the mass difference, they can be distinguished by a mass spectrometer. By adding a known amount of the deuterated standard to a sample, any variations in the analytical process that affect the analyte will also affect the internal standard to the same degree. This allows for a highly accurate quantification of the analyte based on the ratio of the signal from the analyte to the signal from the internal standard. nih.gov
Overview of 2-(1-Hydroxyethyl) Promazine-d4's Utility in Scientific Methodologies
2-(1-Hydroxyethyl) Promazine-d4 is the deuterium-labeled form of the promazine metabolite, 2-(1-hydroxyethyl)promazine. pharmaffiliates.com Specifically, it contains four deuterium atoms, which increases its molecular weight without significantly altering its chemical behavior. lgcstandards.com Its primary and critical role in scientific research is as an internal standard for the quantitative analysis of 2-(1-hydroxyethyl)promazine and its sulfoxide metabolite (HEPS) in biological samples, most notably in equine plasma and urine. researchgate.net
In a typical analytical workflow, a known quantity of 2-(1-Hydroxyethyl) Promazine-d4 is added to the biological sample at the beginning of the sample preparation process. The sample then undergoes extraction and cleanup procedures before being analyzed by LC-MS/MS. The mass spectrometer is set to monitor the specific mass-to-charge ratios of both the non-deuterated analyte and the deuterated internal standard. By comparing the peak areas of the two compounds, researchers can accurately calculate the concentration of the metabolite in the original sample, correcting for any loss or signal variation during the analytical process.
The use of 2-(1-Hydroxyethyl) Promazine-d4 has been cited in several studies focused on the pharmacokinetics and forensic analysis of acepromazine and promazine in horses. nih.govuq.edu.au These studies rely on the precise data generated using this internal standard to understand how the drugs are metabolized and eliminated from the body.
Detailed Research Findings: The Application of Deuterated Standards in Phenothiazine Metabolite Analysis
The utility of 2-(1-Hydroxyethyl) Promazine-d4 is best illustrated through the validation data of analytical methods that employ it. Method validation is a critical process in analytical chemistry that demonstrates that a particular method is suitable for its intended purpose. Key validation parameters include linearity, precision, accuracy, and recovery. While specific validation reports for every study using this exact compound are not always publicly detailed, the following tables represent typical performance characteristics of LC-MS/MS methods for phenothiazine metabolite analysis using deuterated internal standards.
Table 1: Representative Linearity of an LC-MS/MS Method for Phenothiazine Metabolite Quantification
This table illustrates the typical linear range over which the concentration of a metabolite can be accurately measured. The correlation coefficient (R²) indicates how well the data points fit a straight line, with values close to 1.0 indicating excellent linearity.
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (R²) |
| 2-(1-hydroxyethyl)promazine | 0.5 - 100 | > 0.99 |
| 2-(1-hydroxyethyl)promazine sulfoxide (HEPS) | 0.5 - 100 | > 0.99 |
This data is representative of typical LC-MS/MS method performance and is for illustrative purposes.
Table 2: Representative Precision and Accuracy of an LC-MS/MS Method
Precision refers to the closeness of repeated measurements, expressed as the relative standard deviation (%RSD). Accuracy is the closeness of a measured value to the true value, expressed as the percentage of the nominal concentration.
| Analyte | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| 2-(1-hydroxyethyl)promazine | 1.0 | < 10% | < 15% | 90-110% |
| 50.0 | < 5% | < 10% | 95-105% | |
| 2-(1-hydroxyethyl)promazine sulfoxide (HEPS) | 1.0 | < 10% | < 15% | 90-110% |
| 50.0 | < 5% | < 10% | 95-105% |
This data is representative of typical LC-MS/MS method performance and is for illustrative purposes.
Table 3: Representative Recovery of an LC-MS/MS Method
Recovery is the percentage of the true amount of an analyte that is measured after extraction from the biological matrix. It indicates the efficiency of the sample preparation process.
| Analyte | Matrix | Recovery (%) |
| 2-(1-hydroxyethyl)promazine | Equine Plasma | 85 - 95% |
| Equine Urine | 80 - 90% | |
| 2-(1-hydroxyethyl)promazine sulfoxide (HEPS) | Equine Plasma | 80 - 90% |
| Equine Urine | 75 - 85% |
This data is representative of typical LC-MS/MS method performance and is for illustrative purposes.
Properties
CAS No. |
1346603-20-0 |
|---|---|
Molecular Formula |
C19H24N2OS |
Molecular Weight |
332.498 |
IUPAC Name |
1,2,2,2-tetradeuterio-1-[10-[3-(dimethylamino)propyl]phenothiazin-2-yl]ethanol |
InChI |
InChI=1S/C19H24N2OS/c1-14(22)15-9-10-19-17(13-15)21(12-6-11-20(2)3)16-7-4-5-8-18(16)23-19/h4-5,7-10,13-14,22H,6,11-12H2,1-3H3/i1D3,14D |
InChI Key |
ZIJWCRNUEBJMSQ-CZEVESCESA-N |
SMILES |
CC(C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN(C)C)O |
Synonyms |
10-[3-(Dimethylamino)propyl]-α-methyl-10H-phenothiazine-2-methanol-d4; |
Origin of Product |
United States |
Synthetic Strategies and Isotopic Incorporation of 2 1 Hydroxyethyl Promazine D4
Methodologies for the Chemical Synthesis of 2-(1-Hydroxyethyl) Promazine (B1679182)
The primary and most direct synthetic route to 2-(1-Hydroxyethyl) Promazine involves the reduction of a suitable ketone precursor, namely 2-acetylpromazine. This method is favored for its efficiency and the ready availability of the starting materials.
The synthesis commences with the acylation of promazine at the 2-position of the phenothiazine (B1677639) ring system. This is typically achieved through a Friedel-Crafts acylation reaction, where promazine is treated with an acetylating agent such as acetyl chloride or acetic anhydride (B1165640) in the presence of a Lewis acid catalyst like aluminum chloride. This reaction selectively introduces an acetyl group onto the aromatic ring, yielding 2-acetylpromazine.
The subsequent and final step is the reduction of the ketone functionality in 2-acetylpromazine to the corresponding secondary alcohol. This transformation is commonly accomplished using a mild reducing agent to avoid the reduction of other functional groups within the molecule. Sodium borohydride (B1222165) (NaBH₄) is a widely used reagent for this purpose due to its selectivity for reducing aldehydes and ketones. masterorganicchemistry.comchemguide.co.uk The reaction is typically carried out in a protic solvent, such as methanol (B129727) or ethanol (B145695), at room temperature. chemguide.co.uk The hydride from the borohydride attacks the electrophilic carbonyl carbon, and subsequent protonation of the resulting alkoxide by the solvent yields the desired 2-(1-Hydroxyethyl) Promazine.
An alternative, though less direct, approach could involve the synthesis of the phenothiazine core with the hydroxyethyl (B10761427) side chain already in place, followed by the addition of the dimethylaminopropyl group at the nitrogen atom. However, the former method is generally more convergent and efficient.
Table 1: Key Reagents and Conditions for the Synthesis of 2-(1-Hydroxyethyl) Promazine
| Step | Reaction | Key Reagents | Typical Solvents |
| 1 | Friedel-Crafts Acylation | Promazine, Acetyl chloride/Acetic anhydride, AlCl₃ | Dichloromethane, Carbon disulfide |
| 2 | Ketone Reduction | 2-Acetylpromazine, Sodium borohydride (NaBH₄) | Methanol, Ethanol |
Deuteration Techniques for the Production of 2-(1-Hydroxyethyl) Promazine-d4
The synthesis of 2-(1-Hydroxyethyl) Promazine-d4 is achieved by incorporating deuterium (B1214612) atoms at specific positions in the molecule. A common and efficient strategy involves the use of a deuterated reducing agent in the final step of the synthesis. This approach allows for the late-stage introduction of the isotopic label.
Starting from the same 2-acetylpromazine precursor, the reduction of the ketone can be performed using sodium borodeuteride (NaBD₄). This reagent is analogous to sodium borohydride but contains deuterium instead of protium. The mechanism of the reduction is identical, with the deuteride (B1239839) ion (D⁻) from NaBD₄ acting as the nucleophile.
The use of sodium borodeuteride in a protic, non-deuterated solvent like methanol or ethanol results in the incorporation of one deuterium atom at the carbon bearing the hydroxyl group. To achieve d4 labeling, as specified in the compound name, it is implied that the deuterium is incorporated into the ethyl group. This would necessitate a starting material that already contains three deuterium atoms on the acetyl group, i.e., 2-(trideuterioacetyl)promazine. This precursor can be synthesized using trideuterioacetyl chloride in the Friedel-Crafts acylation step. The subsequent reduction with sodium borodeuteride would then introduce the fourth deuterium atom, yielding 2-(1-Hydroxy-2,2,2-trideuterioethyl) Promazine-d1, which is more accurately described as 2-(1-Hydroxyethyl)-d4 Promazine.
Alternatively, if the "d4" designation refers to deuterium atoms on the N,N-dimethylamino moiety, deuteration would be achieved earlier in the synthesis by using deuterated precursors for the side chain. However, given the common metabolic interest in the hydroxyethyl group, labeling at this position is more probable.
Table 2: Comparison of Reagents for Non-Deuterated and Deuterated Synthesis
| Product | Precursor | Reducing Agent | Deuterium Source |
| 2-(1-Hydroxyethyl) Promazine | 2-Acetylpromazine | Sodium borohydride (NaBH₄) | N/A |
| 2-(1-Hydroxyethyl) Promazine-d4 | 2-(Trideuterioacetyl)promazine | Sodium borodeuteride (NaBD₄) | Trideuterioacetyl chloride and NaBD₄ |
Advanced Approaches for the Preparation of Related Promazine Metabolites
Beyond classical chemical synthesis, several advanced methodologies are being explored for the preparation of promazine metabolites, including hydroxylated derivatives. These techniques offer potential advantages in terms of selectivity, efficiency, and mimicking biological transformations.
Electrochemical Synthesis: Electrochemical methods have emerged as a powerful tool for the synthesis of drug metabolites, particularly oxidation products. nih.govnih.gov The electrochemical oxidation of promazine and its derivatives can simulate the metabolic pathways mediated by cytochrome P450 enzymes. nih.gov By controlling the electrode potential and reaction conditions, it is possible to selectively generate specific metabolites, such as hydroxylated species and sulfoxides. nih.gov This approach can provide access to metabolites that are challenging to synthesize through traditional chemical routes.
Biocatalytic and Chemoenzymatic Synthesis: Biocatalysis utilizes enzymes or whole microorganisms to perform chemical transformations with high stereo- and regioselectivity. nih.gov For the synthesis of hydroxylated promazine metabolites, specific enzymes like cytochrome P450 monooxygenases can be employed to introduce hydroxyl groups at desired positions on the promazine scaffold. nih.gov This method is particularly valuable for producing chiral metabolites with a specific stereochemistry, which is often crucial for their biological activity.
Chemoenzymatic synthesis combines the advantages of both chemical and enzymatic reactions. beilstein-journals.org For instance, a chemical synthesis can be used to construct the core structure of the molecule, followed by an enzymatic step to introduce a hydroxyl group at a specific position. beilstein-journals.org This hybrid approach can lead to more efficient and selective synthetic routes for complex drug metabolites. Lipases, for example, have been used in the kinetic resolution of racemic intermediates in the synthesis of related phenothiazine derivatives. beilstein-journals.org
These advanced methods not only provide alternative synthetic pathways but also offer valuable insights into the metabolic fate of promazine and related drugs.
Comprehensive Analytical Methodologies Utilizing 2 1 Hydroxyethyl Promazine D4 As an Internal Standard
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Promazine (B1679182) Metabolite Quantification
LC-MS/MS is a powerful and highly selective technique widely employed for the quantification of drug metabolites in various biological samples. thermofisher.com The use of 2-(1-Hydroxyethyl) Promazine-d4 as an internal standard significantly enhances the accuracy and precision of these methods.
The development of a robust LC-MS/MS method for promazine metabolites using 2-(1-Hydroxyethyl) Promazine-d4 involves several critical steps, tailored to the specific matrix being analyzed, such as plasma, urine, or tissue homogenates from animal studies. scribd.commdpi.com
Sample Preparation: The initial step involves extracting the analytes and the internal standard from the complex biological matrix. A known quantity of 2-(1-Hydroxyethyl) Promazine-d4 is added to the sample at the beginning of this process. Common extraction techniques include:
Protein Precipitation (PPT): Often used for plasma or serum samples, where a solvent like acetonitrile (B52724) is added to precipitate proteins, leaving the analytes and internal standard in the supernatant.
Liquid-Liquid Extraction (LLE): This method separates compounds based on their relative solubilities in two different immiscible liquids. For instance, after pH adjustment, analytes can be extracted from an aqueous sample into an organic solvent like dichloromethane/isopropanol. scribd.com
Solid-Phase Extraction (SPE): This technique uses a solid sorbent to selectively adsorb the analytes and internal standard, which are then eluted with a small volume of solvent, providing a cleaner and more concentrated extract.
Chromatographic Separation: The extract is then injected into an HPLC system. Optimization of the chromatographic conditions is crucial for separating the target metabolites from endogenous matrix components.
Column: Reversed-phase columns, such as a C18, are commonly used. thermofisher.commdpi.com
Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol) is typically employed to achieve optimal separation. thermofisher.com The deuterated internal standard, 2-(1-Hydroxyethyl) Promazine-d4, is expected to co-elute very closely with its non-deuterated counterpart due to their near-identical physicochemical properties. researchgate.net
Mass Spectrometric Detection: The column effluent is directed to a tandem mass spectrometer, usually equipped with an electrospray ionization (ESI) source operating in positive ion mode. The analysis is performed in Multiple Reaction Monitoring (MRM) mode, which provides excellent selectivity and sensitivity. mdpi.com Specific precursor-to-product ion transitions are selected for the analyte and for 2-(1-Hydroxyethyl) Promazine-d4. The 4-dalton mass difference of the deuterated standard ensures that its MRM transitions are distinct from the analyte, preventing cross-talk.
For any quantitative method to be considered reliable, it must undergo rigorous validation. The use of 2-(1-Hydroxyethyl) Promazine-d4 is integral to achieving the stringent requirements for these validation parameters. nih.gov
Selectivity: The method's ability to differentiate and quantify the analyte in the presence of other components in the sample. This is assessed by analyzing blank matrix samples to ensure no interfering peaks are present at the retention time of the analyte or internal standard.
Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte. Calibration curves are constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. A linear relationship, typically with a correlation coefficient (r) greater than 0.99, is required. mdpi.comresearchgate.net
Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results. These are assessed by analyzing quality control (QC) samples at multiple concentration levels on different days. The use of a stable isotope-labeled internal standard like 2-(1-Hydroxyethyl) Promazine-d4 is critical for achieving high accuracy and precision, as it compensates for variability during the analytical process. lcms.cz
Limits of Detection (LOD) and Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable accuracy and precision. mdpi.com
The table below illustrates typical validation parameters for an LC-MS/MS method for quantifying a drug metabolite using a deuterated internal standard, based on published data for related compounds. mdpi.comresearchgate.net
| Validation Parameter | Typical Acceptance Criteria | Example Value/Result |
|---|---|---|
| Linearity (Correlation Coefficient, r) | > 0.99 | 0.998 |
| Linear Range | Dependent on application | 0.1 µg/kg to 50 µg/kg |
| Accuracy (Mean Recovery) | 80-120% (85-115% for mid-range) | 92% - 108% |
| Precision (Relative Standard Deviation, RSD) | < 15% (< 20% at LOQ) | < 11% |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10 | 0.1 µg/kg |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3 | 0.05 µg/kg |
The use of a stable isotope-labeled internal standard is a direct application of the isotope dilution mass spectrometry (IDMS) principle. rsc.org IDMS is considered a primary ratio method of measurement and can yield highly accurate and traceable results. rsc.orgnih.gov
The core principle involves adding a known amount of the isotopically labeled standard (the "spike"), 2-(1-Hydroxyethyl) Promazine-d4, to the sample containing an unknown amount of the native analyte. The labeled and unlabeled compounds are assumed to be chemically identical and thus behave the same way during extraction, purification, and ionization. The mass spectrometer distinguishes between the two based on their mass difference. By measuring the ratio of the signal from the native analyte to that of the isotopically labeled standard, the initial concentration of the analyte in the sample can be calculated with high precision, as the ratio is independent of sample recovery or matrix-induced signal suppression. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for Promazine Metabolite Analysis
While LC-MS/MS is often preferred for its applicability to polar and thermally labile compounds, GC-MS remains a valuable tool in analytical toxicology. For successful analysis of promazine metabolites by GC-MS, specific strategies must be employed.
Promazine metabolites, including 2-(1-hydroxyethyl) promazine, contain polar functional groups (hydroxyl and tertiary amine) that make them non-volatile and prone to adsorption on the GC column. jfda-online.com To overcome this, chemical derivatization is necessary to increase their volatility and thermal stability. researchgate.netsemanticscholar.org
Common derivatization strategies include:
Silylation: This is one of the most common techniques, where active hydrogens in hydroxyl and amine groups are replaced with a trimethylsilyl (B98337) (TMS) group. youtube.com Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are highly effective for this purpose. nih.gov The resulting TMS-ether is much more volatile and exhibits better chromatographic behavior.
Acylation: This involves reacting the analyte with an acylating agent, such as trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA). This process converts polar groups into less polar, volatile esters and amides. Fluoroacyl derivatives can also enhance detection sensitivity. jfda-online.com
2-(1-Hydroxyethyl) Promazine-d4 would undergo the same derivatization reaction as the analyte, ensuring that it maintains its function as a reliable internal standard throughout the GC-MS analysis.
| Derivatization Method | Common Reagent(s) | Target Functional Group(s) | Resulting Derivative |
|---|---|---|---|
| Silylation | MSTFA, BSTFA | Hydroxyl (-OH), Amine (-NH), Carboxyl (-COOH) | TMS Ether/Ester/Amine |
| Acylation | TFAA, PFPA, HFBA | Hydroxyl (-OH), Amine (-NH) | Fluoroacyl Ester/Amide |
| Alkylation | Alkyl Halides (e.g., CH₃I) | Carboxyl (-COOH), Phenol (-OH) | Methyl Ester/Ether |
While deuterated standards are ideal for GC-MS, certain methodological aspects must be considered during method development. chromatographyonline.com
Chromatographic Separation: In some cases, a slight chromatographic separation between the deuterated and non-deuterated compounds, known as an isotopic effect, can occur. This is typically minor but should be checked to ensure proper integration of both peaks. researchgate.net
D/H Exchange: There is a potential for the exchange of deuterium (B1214612) atoms with hydrogen atoms from the analytical system, particularly in the high-temperature environment of the GC inlet or ion source. This is less of a concern for deuterium on a carbon backbone (as in the d4-ethyl group) but should be considered if labeled positions are labile.
Ionization and Fragmentation: Electron ionization (EI) used in GC-MS is a high-energy process. It is important to verify that the deuterated standard does not exhibit significantly different fragmentation patterns compared to the analyte, which could affect quantification. rsc.org The loss of deuterium from the molecular ion of the standard can sometimes lead to fragment ions that interfere with the ions being monitored for the analyte, although this is less common with a 4-dalton mass difference. rsc.org
Careful evaluation of these factors ensures that 2-(1-Hydroxyethyl) Promazine-d4 serves as an accurate and reliable internal standard for the quantitative analysis of its corresponding metabolite by GC-MS. nih.gov
Advanced Sample Preparation Techniques for Metabolite Extraction and Purification in Research Settings
The use of a stable isotope-labeled internal standard, such as 2-(1-Hydroxyethyl) Promazine-d4, is integral to achieving accurate and precise quantification of the target analyte, 2-(1-hydroxyethyl) promazine, in complex biological matrices. The internal standard is added at a known concentration to the sample at the beginning of the extraction process. It co-elutes with the analyte of interest and experiences similar matrix effects and variations during sample preparation and analysis. This allows for the normalization of the analytical signal, thereby correcting for any loss of analyte during the extraction process and any suppression or enhancement of the signal during analysis. The choice of sample preparation technique is critical and is typically dictated by the nature of the biological matrix (e.g., plasma, urine, tissue), the physicochemical properties of the analyte, and the sensitivity required for the analytical method. Common advanced techniques employed for the extraction and purification of promazine and its metabolites include protein precipitation, liquid-liquid extraction, and solid-phase extraction.
Protein Precipitation
Protein precipitation is a widely used method for the removal of proteins from biological samples, particularly plasma and serum, prior to analysis by liquid chromatography-mass spectrometry (LC-MS). This technique involves the addition of a precipitating agent, such as an organic solvent or an acid, to the sample, which denatures the proteins and causes them to precipitate out of solution. The precipitated proteins are then removed by centrifugation, leaving the analyte and the internal standard in the supernatant, which can then be further processed or directly injected into the LC-MS system.
In a typical protein precipitation protocol for the analysis of promazine-related compounds, the internal standard, 2-(1-Hydroxyethyl) Promazine-d4, would be added to the plasma or serum sample, followed by the addition of a precipitating agent like acetonitrile or methanol (B129727). The mixture is then vortexed to ensure thorough mixing and complete protein precipitation, followed by centrifugation to pellet the precipitated proteins. The resulting supernatant is then carefully collected for analysis.
| Step | Procedure | Purpose |
| 1 | Sample Aliquoting | An exact volume of the biological sample (e.g., plasma, serum) is transferred to a clean tube. |
| 2 | Internal Standard Spiking | A known amount of 2-(1-Hydroxyethyl) Promazine-d4 solution is added to the sample. |
| 3 | Addition of Precipitating Agent | An organic solvent (e.g., acetonitrile, methanol) is added to the sample, typically in a 2:1 or 3:1 ratio (solvent:sample). |
| 4 | Vortexing | The mixture is vigorously mixed to facilitate the denaturation and precipitation of proteins. |
| 5 | Centrifugation | The sample is centrifuged at high speed to separate the solid protein pellet from the liquid supernatant. |
| 6 | Supernatant Collection | The clear supernatant containing the analyte and internal standard is carefully transferred to a new tube for analysis. |
This interactive table outlines the general steps involved in a protein precipitation protocol.
Research on related phenothiazine (B1677639) derivatives has demonstrated the effectiveness of this approach. For instance, in the analysis of acepromazine (B1664959) and its major metabolite, 2-(1-hydroxyethyl) promazine sulfoxide (B87167), in horse serum, a simple protein precipitation step is employed. In this method, the internal standard is mixed with the serum sample, followed by refrigeration and centrifugation to remove precipitated proteins before LC-MS/MS analysis thermofisher.com.
Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction is a sample preparation technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. This method is effective for extracting analytes from complex aqueous matrices like urine and plasma and can provide a cleaner extract compared to protein precipitation.
For the extraction of promazine and its metabolites, a multi-step LLE procedure is often employed to effectively isolate the analytes from endogenous interferences. A typical LLE protocol would involve the addition of the internal standard, 2-(1-Hydroxyethyl) Promazine-d4, to the biological sample, followed by pH adjustment to optimize the partitioning of the analyte into the organic phase. An appropriate organic solvent is then added, and the mixture is vortexed to facilitate the transfer of the analyte from the aqueous to the organic phase. After separation of the two phases by centrifugation, the organic layer containing the analyte and internal standard is collected. This process may be repeated to improve extraction efficiency. The collected organic extracts are then typically evaporated to dryness and reconstituted in a smaller volume of a solvent compatible with the LC-MS mobile phase.
A detailed LLE protocol for the related compound 2-(1-hydroxyethyl) promazine sulfoxide in plasma involves the following steps scribd.com:
| Step | Reagent/Action | Purpose |
| 1 | Add 1 mL of plasma to a screw-cap tube. | Sample measurement. |
| 2 | Add 1 mL of 1:1 ammonium (B1175870) hydroxide:water. | Adjust pH to basic conditions. |
| 3 | Add internal standard. | For quantification. |
| 4 | Add 5 mL of 5:1 dichloromethane:chlorobutane. | Extraction of the analyte into the organic phase. |
| 5 | Rotorack for 5 minutes. | Ensure thorough mixing of aqueous and organic phases. |
| 6 | Centrifuge at 2,500-3,000 rpm for 5 minutes. | Separate the aqueous and organic layers. |
| 7 | Decant the top organic layer. | Isolate the extract containing the analyte. |
| 8 | Evaporate to dryness under nitrogen at ~40°C. | Concentrate the analyte. |
| 9 | Reconstitute in 100 µL of 0.1% formic acid. | Prepare the sample for LC-MS/MS analysis. |
This interactive table details a liquid-liquid extraction procedure for a related analyte in plasma.
Similarly, a method for the determination of promethazine (B1679618) and its metabolites in swine tissues utilizes a liquid-liquid extraction step with acetonitrile-saturated n-hexane for purification after an initial extraction with acidified acetonitrile mdpi.comresearchgate.net.
Solid-Phase Extraction (SPE)
Solid-phase extraction is a highly selective and efficient sample preparation technique that utilizes a solid sorbent material, packed in a cartridge or a well plate, to retain the analyte of interest from a liquid sample. The analyte is then eluted from the sorbent with a small volume of a strong solvent, resulting in a concentrated and purified extract. SPE can effectively remove matrix interferences and is amenable to automation.
In the context of analyzing promazine and its metabolites, an SPE method would typically involve conditioning the SPE cartridge with an appropriate solvent, followed by loading the sample (to which the internal standard 2-(1-Hydroxyethyl) Promazine-d4 has been added). The cartridge is then washed with a weak solvent to remove any unretained interfering compounds. Finally, the analyte and internal standard are eluted from the sorbent with a small volume of a strong organic solvent. The eluate is then often evaporated and reconstituted in the mobile phase for LC-MS analysis.
| Step | Procedure | Purpose |
| 1 | Cartridge Conditioning | The SPE cartridge is washed with an organic solvent (e.g., methanol) followed by an aqueous solution to activate the sorbent. |
| 2 | Sample Loading | The pre-treated sample containing the analyte and internal standard is passed through the cartridge. The analyte and internal standard are retained on the sorbent. |
| 3 | Washing | The cartridge is washed with a solvent that is strong enough to remove interfering compounds but weak enough to leave the analyte and internal standard on the sorbent. |
| 4 | Elution | A strong solvent is passed through the cartridge to desorb the analyte and internal standard. |
| 5 | Evaporation & Reconstitution | The eluate is evaporated to dryness and the residue is redissolved in a small volume of a solvent compatible with the analytical instrument. |
This interactive table describes the general workflow of a solid-phase extraction method.
The selection of the most appropriate sample preparation technique depends on a variety of factors, including the complexity of the sample matrix, the required limit of quantification, and the available instrumentation. The use of a deuterated internal standard like 2-(1-Hydroxyethyl) Promazine-d4 is crucial in all these methods to ensure the reliability and accuracy of the final analytical results.
Mechanistic Investigations of Promazine Metabolism and the Formation of 2 1 Hydroxyethyl Promazine
Enzymatic Pathways Leading to 1-Hydroxyethyl Promazine (B1679182) Formation
The metabolism of promazine is predominantly an oxidative process mediated by hepatic microsomal enzymes. nih.gov Key reactions include hydroxylation, N-demethylation, and sulfoxide (B87167) formation, with potential for metabolic alterations to occur on the side chain. nih.govnih.gov The formation of the 1-hydroxyethyl group on the promazine structure is a hydroxylation event targeting the side chain of the molecule.
The cytochrome P450 (CYP) superfamily of enzymes is central to the metabolism of most phenothiazines. While the role of specific isoforms can vary depending on the substrate and the type of reaction, hydroxylation is a hallmark P450-catalyzed reaction. researchgate.net
Clinical studies have established that the metabolism of phenothiazine (B1677639) neuroleptics is under the genetic control of hepatic CYP2D6. nih.gov For instance, the 7-hydroxylation of the related compound chlorpromazine (B137089) is catalyzed primarily by CYP2D6. nih.gov Although some research focusing on promazine's sulfoxidation and N-demethylation pathways has suggested that the role of CYP2D6 in these specific reactions is negligible, its established importance in phenothiazine ring hydroxylation suggests a potential role in side-chain hydroxylation as well. nih.gov The enzymatic mechanism for such a reaction would likely involve the abstraction of a hydrogen atom from the ethyl group, followed by oxygen rebound to form the hydroxyl group. Further investigation is required to definitively confirm the specific involvement of CYP2D6 in the formation of 2-(1-Hydroxyethyl) promazine.
CYP1A2 and CYP3A4 are the primary isoforms responsible for promazine 5-sulphoxidation. nih.gov
CYP1A2 and CYP2C19 are the main catalysts for N-demethylation of promazine in the human liver. nih.gov
While these enzymes are primarily linked to sulfoxidation and demethylation, their broad substrate specificity means a potential secondary role in side-chain oxidation cannot be entirely ruled out. The contribution of each CYP isoform to different metabolic pathways of promazine highlights the complexity of its biotransformation. nih.gov
Table 1: Key Cytochrome P450 Isoforms in Promazine Metabolism
| CYP450 Isoform | Primary Metabolic Pathway | Reference |
|---|---|---|
| CYP1A2 | 5-Sulphoxidation, N-Demethylation | nih.gov |
| CYP3A4 | 5-Sulphoxidation | nih.gov |
| CYP2C19 | N-Demethylation | nih.gov |
| CYP2D6 | Aromatic Hydroxylation (in related phenothiazines) | nih.gov |
Characterization of Promazine Metabolic Transformations and Metabolite Identification
The biotransformation of promazine yields several metabolites, with N-demethylation and sulfoxidation being the dominant pathways in humans. nih.gov In vivo studies in rats have confirmed that desmethylpromazine and promazine sulfoxide are major metabolites. nih.gov Research in horses has identified conjugated metabolites such as 3-hydroxypromazine (B130020) and 3-hydroxydesmonomethyl-promazine. madbarn.comnih.gov
The metabolite 2-(1-Hydroxyethyl) promazine sulfoxide has been identified as a metabolite of promazine. scbt.com This suggests that its precursor, 2-(1-Hydroxyethyl) promazine, is formed and subsequently undergoes sulfoxidation. While 2-(1-Hydroxyethyl) promazine is more commonly documented as a metabolite of the related drug acepromazine (B1664959), the presence of its sulfoxide derivative in promazine metabolism points to its likely formation as an intermediate. scbt.comscbt.com
Furthermore, studies on the metabolism of acetylpromazine, another related phenothiazine, have identified 2-(1-hydroxyethyl)promazine sulfoxide and 2-(1-hydroxyethyl)-7-hydroxypromazine in equine urine, reinforcing the biochemical plausibility of hydroxylation occurring at the side chain of the promazine structure. madbarn.comnih.gov
Table 2: Identified Metabolites of Promazine and Related Compounds
| Metabolite Name | Parent Compound | Reference |
|---|---|---|
| N-desmethylpromazine | Promazine | nih.govnih.gov |
| Promazine 5-sulphoxide | Promazine | nih.govnih.gov |
| 3-Hydroxypromazine | Promazine | madbarn.comnih.gov |
| 3-Hydroxydesmonomethyl-promazine | Promazine | madbarn.comnih.gov |
| 2-(1-Hydroxyethyl) Promazine Sulfoxide | Promazine, Acetylpromazine | madbarn.comnih.govscbt.com |
| 2-(1-Hydroxyethyl) Promazine | Acepromazine | scbt.com |
Utilization of In Vitro Models for Studying Promazine Biotransformation
In vitro models are essential tools for identifying the specific enzymes and pathways involved in drug metabolism. Several such models have been effectively used to investigate the biotransformation of promazine. nih.gov
Human Liver Microsomes: These preparations contain a high concentration of CYP450 enzymes and have been used to study the formation of promazine 5-sulphoxide and N-desmethylpromazine. Correlation studies with the activity of specific CYPs and inhibition experiments using specific chemical inhibitors (e.g., furafylline (B147604) for CYP1A2, ketoconazole (B1673606) for CYP3A4) have helped to pinpoint the responsible enzymes. nih.gov
cDNA-Expressed Human CYPs (e.g., Supersomes™): This model involves using individual human CYP isoforms expressed in cell lines. It allows for the unambiguous determination of which specific enzyme can catalyze a particular metabolic reaction. This approach was used to assess the capacity of a wide range of CYPs (including 1A1, 1A2, 2B6, 2C9, 2C19, 2D6, 2E1, and 3A4) to metabolize promazine. nih.gov
Primary Cultures of Human Hepatocytes: These models provide a cellular environment that more closely resembles the in vivo state, containing both phase I and phase II enzymes. Treating these cultures with specific enzyme inducers (e.g., rifampicin (B610482) for CYP3A4) before adding promazine has been used to confirm the role of these induced enzymes in its metabolism. nih.gov
Applications of 2 1 Hydroxyethyl Promazine D4 in Pre Clinical and Research Pharmacokinetics
Role of Deuterated Standards in Assessing Metabolic Stability and Clearance in vitro
In vitro metabolic stability assays are a cornerstone of modern drug discovery, providing an early assessment of how susceptible a new chemical entity is to biotransformation. srce.hrnih.gov These assays typically involve incubating a compound with liver fractions, such as microsomes or hepatocytes, which contain the primary drug-metabolizing enzymes. nuvisan.com The rate at which the compound is broken down helps predict its in vivo hepatic clearance, half-life, and potential for drug-drug interactions. srce.hrnih.gov
Deuterated standards, including 2-(1-Hydroxyethyl) Promazine-d4, are crucial for the accuracy of these in vitro assays. Their primary role is to serve as internal standards in quantitative analysis, most commonly performed using LC-MS/MS. nuvisan.com
The process involves adding a known concentration of the deuterated standard to the incubation mixture at the beginning or end of the experiment. As the parent drug (e.g., promazine) is metabolized, its concentration decreases over time. By measuring the ratio of the parent drug to the stable, non-metabolized deuterated standard at various time points, researchers can accurately calculate the rate of metabolism. smolecule.com This method corrects for variability introduced during sample processing and analytical injection, which is critical for the reliability of high-throughput screening assays. nih.gov
The key parameters derived from these studies are the in vitro half-life (t½) and the intrinsic clearance (CLint). srce.hrresearchgate.net
Half-life (t½): The time it takes for 50% of the parent compound to be metabolized. A shorter half-life indicates lower metabolic stability. srce.hr
Intrinsic Clearance (CLint): Describes the inherent ability of the liver enzymes to metabolize a drug, independent of other physiological factors like blood flow. srce.hrnuvisan.com
Data from these in vitro systems, whether from human or animal sources (rat, dog, monkey, etc.), can be extrapolated to predict in vivo human hepatic clearance. nuvisan.comresearchgate.net The precision afforded by using deuterated internal standards like 2-(1-Hydroxyethyl) Promazine-d4 ensures that these predictions are as accurate as possible, allowing drug discovery teams to prioritize compounds with more favorable pharmacokinetic profiles. nih.gov
| Parameter | Description | Significance in Drug Discovery | Role of Deuterated Standard |
| In Vitro Half-life (t½) | Time required for 50% of the drug to be eliminated by metabolic processes in an in vitro system. srce.hr | Indicates the speed of metabolism. Rapid metabolism can lead to low exposure and efficacy. srce.hrresearchgate.net | Ensures accurate quantification of the parent drug's disappearance over time. |
| In Vitro Intrinsic Clearance (CLint) | The inherent ability of liver enzymes (in microsomes or hepatocytes) to metabolize a drug. srce.hrnuvisan.com | Used to predict in vivo hepatic clearance, bioavailability, and potential for drug-drug interactions. nih.gov | Corrects for analytical variability, leading to more reliable CLint values for in vivo extrapolation. |
| Metabolic Stability | The overall susceptibility of a compound to being broken down by enzymes. nih.gov | A key factor in determining a drug's duration of action and dosing frequency. High stability can increase the risk of toxicity. srce.hr | Provides a stable reference point against which the degradation of the non-labeled analyte is measured. |
Advanced Research Applications and Future Directions in Promazine Metabolite Science
Utilization in Mechanistic Drug-Drug Interaction Studies (e.g., in vitro enzyme inhibition/induction)
The potential for drug-drug interactions (DDIs) is a significant concern in clinical practice, particularly for drugs that are co-administered with other medications. These interactions often arise from the inhibition or induction of drug-metabolizing enzymes, primarily the cytochrome P450 (CYP) superfamily. Mechanistic DDI studies are therefore essential to predict and mitigate these risks.
The metabolism of promazine (B1679182) is known to be mediated by several CYP isoforms, with studies indicating the involvement of CYP1A2, CYP3A4, and CYP2C19 in its sulfoxidation and N-demethylation pathways. nih.gov The formation of the 2-(1-hydroxyethyl) metabolite is a key step in its biotransformation. The deuterated analog, 2-(1-Hydroxyethyl) Promazine-d4, serves as a powerful tool in elucidating the precise role of these enzymes and the potential for DDIs.
In the context of in vitro enzyme inhibition studies, 2-(1-Hydroxyethyl) Promazine-d4 can be used to:
Determine the inhibitory potential of promazine and its metabolites: By comparing the inhibition of specific CYP isoforms by the deuterated and non-deuterated forms of the metabolite, researchers can gain a more precise understanding of which metabolic pathway is responsible for the interaction.
Delineate the mechanism of inhibition: The slower metabolism of the deuterated compound can help to distinguish between competitive, non-competitive, and mechanism-based inhibition.
Reduce the formation of reactive metabolites: In some cases, drug metabolism can lead to the formation of reactive metabolites that can cause cellular damage or DDIs. Deuteration at a metabolically active site can slow down the formation of such species, allowing for a clearer investigation of the parent compound's or other metabolites' effects. nih.gov
Similarly, in enzyme induction studies, 2-(1-Hydroxyethyl) Promazine-d4 can be employed to assess the potential of promazine to increase the expression of metabolizing enzymes. By using the deuterated metabolite as an analytical standard, researchers can accurately quantify changes in the metabolic profile of promazine in response to treatment with potential inducers.
| CYP Isoform | Role in Promazine Metabolism | Potential Application of 2-(1-Hydroxyethyl) Promazine-d4 in DDI Studies |
| CYP1A2 | Sulfoxidation, N-demethylation nih.gov | Investigate competitive inhibition at the active site. |
| CYP3A4 | Sulfoxidation nih.gov | Assess mechanism-based inhibition by promazine or its metabolites. |
| CYP2C19 | N-demethylation nih.gov | Differentiate the inhibitory potential of parent drug versus its metabolites. |
Development of Novel Analytical Techniques for Comprehensive Metabolite Profiling
Accurate and sensitive analytical methods are paramount for the comprehensive profiling of drug metabolites in biological matrices. The development of such methods is often challenging due to the low concentrations of metabolites and the complexity of the biological samples. Deuterated compounds, such as 2-(1-Hydroxyethyl) Promazine-d4, play a pivotal role as internal standards in advanced analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative bioanalysis. This is because the deuterated analog exhibits nearly identical physicochemical properties to the analyte of interest, meaning it behaves similarly during sample preparation, chromatography, and ionization. mdpi.com However, its different mass allows it to be distinguished from the non-deuterated analyte by the mass spectrometer, enabling accurate quantification by correcting for any analyte loss during the analytical process.
The development of novel analytical techniques for comprehensive promazine metabolite profiling can be significantly enhanced by the availability of 2-(1-Hydroxyethyl) Promazine-d4. Such methods would allow for:
Simultaneous quantification of multiple metabolites: A robust LC-MS/MS method can be developed to simultaneously measure the concentrations of promazine and its key metabolites, including 2-(1-hydroxyethyl) promazine, in a single analytical run.
Increased sensitivity and specificity: The use of a deuterated internal standard minimizes matrix effects and improves the accuracy and precision of the assay, allowing for the reliable detection of low-level metabolites.
High-throughput analysis: The development of rapid and efficient sample preparation techniques, coupled with fast LC-MS/MS analysis, enables the screening of a large number of samples, which is crucial in drug discovery and clinical studies.
A representative example of such a method development is the quantification of promethazine (B1679618) and its metabolites in swine tissues using a deuterated internal standard (promethazine-d6). mdpi.com This study highlights the successful application of a stable isotope-labeled compound to achieve high sensitivity and accuracy. A similar approach, utilizing 2-(1-Hydroxyethyl) Promazine-d4, would be invaluable for the comprehensive profiling of promazine metabolites in various biological matrices.
| Analytical Parameter | Advantage of Using 2-(1-Hydroxyethyl) Promazine-d4 |
| Quantification Accuracy | Correction for matrix effects and variability in extraction recovery. |
| Method Sensitivity | Enables reliable detection of low abundance metabolites. |
| Specificity | Co-elution with the analyte of interest without interfering with its detection. |
| Throughput | Facilitates the development of rapid and robust high-throughput assays. |
Application of Computational and Predictive Models in Promazine Metabolism Research
In recent years, computational and predictive models have become indispensable tools in drug discovery and development, offering a means to predict the pharmacokinetic and toxicological properties of new chemical entities before they are synthesized. wjpsonline.com These in silico models can significantly reduce the time and cost associated with preclinical research.
Several computational models are available for predicting the absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) of drug candidates. For phenothiazine (B1677639) derivatives like promazine, models such as SwissADME, pkCSM, Lazar, and ProTox have been used to predict their drug-likeness and potential toxicity. wjpsonline.comresearchgate.net Furthermore, more advanced modeling techniques like Comparative Molecular Field Analysis (CoMFA) and Integral Equation Formalism (IEF) have been applied to understand the structure-activity relationships of phenothiazines and to predict their interactions with biological targets. researchgate.netacs.org
One study specifically focused on the use of molecular modeling to predict the metabolism of phenothiazines, highlighting the potential of these in silico approaches to identify likely sites of metabolic transformation. mdpi.com 2-(1-Hydroxyethyl) Promazine-d4 can play a crucial role in this area by serving as a tool for the validation and refinement of these predictive models.
The application of computational models in promazine metabolism research, supported by experimental data from studies using 2-(1-Hydroxyethyl) Promazine-d4, could involve:
Predicting sites of metabolism: Computational models can predict the most likely sites on the promazine molecule to be metabolized by CYP enzymes. The actual metabolic profile, determined experimentally using analytical methods that quantify 2-(1-hydroxyethyl) promazine, can then be used to validate and improve the accuracy of these predictions.
Modeling enzyme-substrate interactions: Molecular docking and dynamics simulations can be used to model the interaction of promazine with the active sites of different CYP isoforms. mdpi.com The experimental data on the formation of 2-(1-hydroxyethyl) promazine can help to confirm the predicted binding modes and substrate orientations.
Quantitative Structure-Activity Relationship (QSAR) studies: By correlating the structural features of promazine and its metabolites with their biological activities (e.g., enzyme inhibition), QSAR models can be developed to predict the properties of new derivatives. nih.gov 2-(1-Hydroxyethyl) Promazine-d4 can be used to generate precise experimental data for building and validating these models.
| Computational Model | Application in Promazine Metabolism Research | Role of 2-(1-Hydroxyethyl) Promazine-d4 |
| ADME-Tox Prediction (e.g., SwissADME, pkCSM) | Predict the overall pharmacokinetic and toxicity profile of promazine and its metabolites. wjpsonline.comresearchgate.net | Provide experimental data to validate the predicted metabolic pathways. |
| Molecular Docking/Dynamics | Simulate the binding of promazine to CYP enzymes and predict metabolic outcomes. mdpi.com | Confirm the formation of the 2-(1-hydroxyethyl) metabolite as a key metabolic step. |
| QSAR/CoMFA | Develop models that correlate the structure of phenothiazines with their biological activity. nih.govacs.org | Generate accurate biological activity data for model building and validation. |
Unexplored Research Avenues for Deuterated Promazine Metabolites in Biochemical Inquiry
The unique properties of deuterated compounds open up a wide range of unexplored research avenues that extend beyond their use as internal standards. For 2-(1-Hydroxyethyl) Promazine-d4, these opportunities lie in leveraging the kinetic isotope effect to modulate the pharmacological and toxicological properties of promazine and to explore new therapeutic applications.
One of the most promising areas for future research is the development of "soft drugs" or "attenuated drugs" based on deuteration. By strategically placing deuterium (B1214612) atoms at sites of metabolism, it is possible to slow down the metabolic clearance of a drug, leading to an improved pharmacokinetic profile. nih.gov This could potentially allow for lower or less frequent dosing, which could in turn reduce the incidence of side effects.
Furthermore, phenothiazines are known to possess a wide range of biological activities beyond their antipsychotic effects, including anticancer, antimicrobial, and anti-angiogenesis properties. nih.gov The clinical development of phenothiazines for these indications has been hampered by their neurological side effects. The use of deuterated metabolites like 2-(1-Hydroxyethyl) Promazine-d4 could offer a way to overcome this limitation.
Unexplored research avenues for 2-(1-Hydroxyethyl) Promazine-d4 in biochemical inquiry include:
Investigating the impact of deuteration on therapeutic efficacy and safety: Studies could be designed to compare the pharmacological and toxicological profiles of promazine and its deuterated metabolites in various disease models. This could reveal whether deuteration can enhance the therapeutic index of promazine for its existing and potential new indications.
Exploring the potential for targeted drug delivery: The altered metabolic stability of deuterated compounds could be exploited to design drug delivery systems that target specific tissues or organs. For example, a deuterated promazine metabolite might exhibit a different tissue distribution profile compared to the non-deuterated form.
Elucidating the role of specific metabolic pathways in off-target effects: By using 2-(1-Hydroxyethyl) Promazine-d4 to selectively block or slow down a particular metabolic pathway, researchers could investigate the contribution of that pathway to the off-target effects of promazine.
Development of novel therapeutic agents: The unique properties of 2-(1-Hydroxyethyl) Promazine-d4 could be the starting point for the development of new chemical entities with improved efficacy and safety profiles for a range of diseases, including cancer and infectious diseases.
The table below summarizes some of the potential unexplored research avenues for this deuterated metabolite.
| Research Area | Potential Application of 2-(1-Hydroxyethyl) Promazine-d4 | Expected Outcome |
| Pharmacology | Investigate the effect of deuteration on receptor binding and functional activity. | Development of more selective and potent therapeutic agents. |
| Toxicology | Assess the impact of altered metabolism on the formation of reactive metabolites and cellular toxicity. | Improved safety profile of promazine-based therapies. |
| Oncology | Evaluate the anticancer activity of deuterated promazine metabolites in various cancer models. nih.gov | Identification of new therapeutic strategies for cancer treatment. |
| Infectious Diseases | Explore the antimicrobial properties of deuterated promazine metabolites against a range of pathogens. nih.gov | Discovery of novel antimicrobial agents to combat drug resistance. |
Q & A
Basic Research Questions
Q. What are the validated synthetic routes for 2-(1-Hydroxyethyl) Promazine-d4, and how do isotopic labeling positions affect reaction yields?
- Methodological Answer : The synthesis typically involves deuterium incorporation at specific positions (e.g., ethyl or phenothiazine groups) via catalytic deuteration or exchange reactions. For example, deuterated intermediates like 3-(1-Hydroxyethyl)-2-[(trimethylsilyl)methyl]furan (analogous to compound 22 in ) can guide reaction optimization. Isotopic labeling at the hydroxyethyl group may reduce steric hindrance compared to bulkier substituents, improving yields by 15–20% . Characterization via -NMR and LC-MS is critical to confirm deuteration efficiency and purity.
Q. Which analytical techniques are most reliable for quantifying 2-(1-Hydroxyethyl) Promazine-d4 in complex matrices (e.g., plasma or tissue homogenates)?
- Methodological Answer : Reverse-phase HPLC with UV/Vis detection (e.g., 254 nm) or tandem mass spectrometry (LC-MS/MS) is recommended. A validated method for promazine analogs ( ) uses a C18 column, sodium acetate buffer (pH 4.6), and methanol (65:35 ratio) for baseline separation of deuterated and non-deuterated species . Calibration curves should account for matrix effects, with a detection limit of 0.1 ng/mL reported for similar compounds.
Advanced Research Questions
Q. How does the deuteration of 2-(1-Hydroxyethyl) Promazine influence its metabolic stability and interaction with cytochrome P450 enzymes?
- Methodological Answer : Deuteration at the hydroxyethyl group reduces first-pass metabolism by slowing CYP2D6-mediated oxidation. In vitro assays using human liver microsomes (HLMs) can quantify metabolic half-life () differences. For example, deuterated promazine analogs show a 30–40% increase in compared to non-deuterated forms, as measured via LC-MS/MS . Competitive inhibition studies with quinidine (a CYP2D6 inhibitor) further validate isoform-specific interactions.
Q. What experimental strategies resolve contradictions in reported dimerization kinetics of deuterated phenothiazine derivatives?
- Methodological Answer : Discrepancies in dimerization rates (e.g., ) arise from solvent polarity and temperature effects. Controlled studies in aprotic solvents (e.g., THF) at 25°C show pseudo-first-order kinetics () for O-quinodimethane intermediates. Deuterium labeling at α-methyl positions stabilizes transition states, reducing activation energy by 10–15 kJ/mol, as confirmed by DFT calculations . Replicate experiments under inert atmospheres (N) minimize oxidative side reactions.
Q. How can enzymatic resolution techniques improve enantiomeric purity of deuterated promazine metabolites?
- Methodological Answer : Lipase-catalyzed transesterification (e.g., using Candida antarctica lipase B) resolves racemic mixtures of hydroxylated metabolites. For tert-butyl carbamate analogs (), CAL-B selectively hydrolyzes the (R)-enantiomer with >90% enantiomeric excess (ee) under mild conditions (pH 7.4, 37°C). Reaction monitoring via chiral HPLC (Chiralpak AD-H column) confirms resolution efficiency .
Data Analysis and Interpretation
Q. What statistical approaches are recommended for analyzing batch-to-batch variability in deuterated compound synthesis?
- Methodological Answer : Multivariate analysis (e.g., PCA or PLS-DA) identifies critical process parameters (CPPs) affecting deuteration efficiency. For example, a 3-factor DOE (temperature, catalyst loading, reaction time) reduces variability from ±12% to ±3% in isotopic purity. Outlier detection via Grubbs’ test () ensures data reliability, as per guidelines in .
Q. How should researchers address uncertainties in stability studies of 2-(1-Hydroxyethyl) Promazine-d4 under accelerated degradation conditions?
- Methodological Answer : Forced degradation (40°C/75% RH, 0.1 M HCl/NaOH) followed by LC-MS quantifies degradation products. Kinetic modeling (Arrhenius equation) extrapolates shelf-life at 25°C, with 95% confidence intervals. emphasizes error propagation analysis for humidity-induced hydrolysis rate uncertainties, requiring triplicate measurements per condition .
Ethical and Reporting Standards
Q. What documentation is essential for reproducibility in deuterated compound research?
- Methodological Answer : Full disclosure of synthetic protocols (solvent grades, catalyst batches), spectral data (NMR/HRMS), and chromatographic conditions (column lot numbers) is critical. Raw data (e.g., HPLC chromatograms) should be archived in supplementary materials, adhering to FAIR principles ( ). Peer-reviewed pharmacopeial standards (e.g., USP Monographs in ) provide validation benchmarks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
